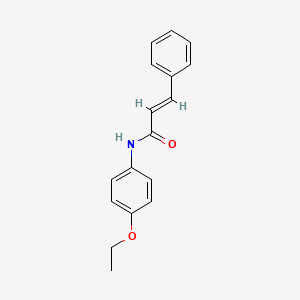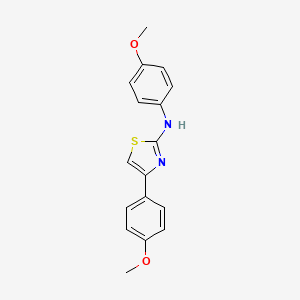![molecular formula C17H21N3O B5669276 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5669276.png)
4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine involves the inhibition of PKC and PDE5 activity. By inhibiting these enzymes, this compound can modulate various biological pathways, including the regulation of cell growth and differentiation, as well as smooth muscle relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine are diverse and depend on the specific biological pathway being modulated. Some of the effects include the inhibition of cell growth and differentiation, the regulation of smooth muscle relaxation, and the modulation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine is its ability to modulate multiple biological pathways, making it a useful tool in the study of various diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine. One direction is the further characterization of its mechanism of action and its potential as a therapeutic agent. Additionally, the development of more potent and selective analogs of this compound could lead to the development of more effective treatments for various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its potential clinical applications.
Métodos De Síntesis
The synthesis of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine involves the reaction of 2-methylphenol with piperidine-4-carboxaldehyde, followed by the addition of 2-chloromethylpyrimidine. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to modulate various biological pathways, including the inhibition of protein kinase C (PKC) activity, which is involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation. These properties make 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine a promising candidate for the treatment of various diseases, including cancer and erectile dysfunction.
Propiedades
IUPAC Name |
4-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-14-5-2-3-7-16(14)21-12-15-6-4-10-20(11-15)17-8-9-18-13-19-17/h2-3,5,7-9,13,15H,4,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTGFDRLLPTKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCCN(C2)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5669193.png)
![(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5669201.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5669208.png)
![2-benzyl-8-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669216.png)
![(4R)-4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5669235.png)
![3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-3-yl)propan-1-ol](/img/structure/B5669244.png)
![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)
![5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5669263.png)

![1-[4-(methylthio)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B5669281.png)
![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5669297.png)

